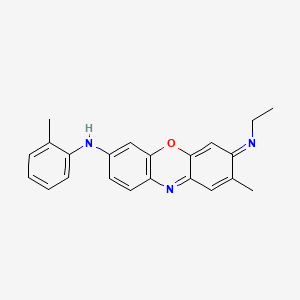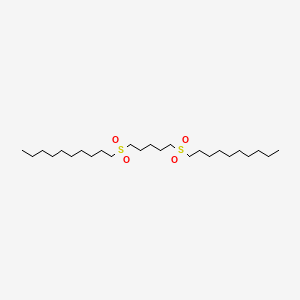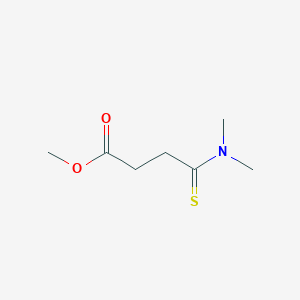![molecular formula C16H21NO5 B14464914 Diethyl[2-(benzoylamino)ethyl]propanedioate CAS No. 73234-13-6](/img/structure/B14464914.png)
Diethyl[2-(benzoylamino)ethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl[2-(benzoylamino)ethyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzoylamino group attached to an ethyl chain, which is further connected to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl[2-(benzoylamino)ethyl]propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate benzoylaminoethyl halide. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with the benzoylaminoethyl halide in an S_N2 reaction, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl[2-(benzoylamino)ethyl]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoylamino group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
Common Reagents and Conditions
Sodium Ethoxide: Used for the formation of the enolate ion.
Benzoylaminoethyl Halide: Acts as the alkylating agent in the synthesis.
Acidic or Basic Conditions: Employed for the hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis of ester groups
Wissenschaftliche Forschungsanwendungen
Diethyl[2-(benzoylamino)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of diethyl[2-(benzoylamino)ethyl]propanedioate involves its reactivity as a nucleophile due to the presence of the enolate ion. The compound can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The benzoylamino group also plays a role in its reactivity, influencing the compound’s interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the benzoylamino group.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound with different substituents.
Eigenschaften
CAS-Nummer |
73234-13-6 |
|---|---|
Molekularformel |
C16H21NO5 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
diethyl 2-(2-benzamidoethyl)propanedioate |
InChI |
InChI=1S/C16H21NO5/c1-3-21-15(19)13(16(20)22-4-2)10-11-17-14(18)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
ZFVTXWLKMXRWAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCNC(=O)C1=CC=CC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



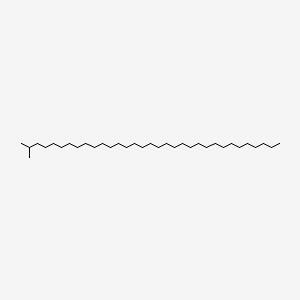


![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
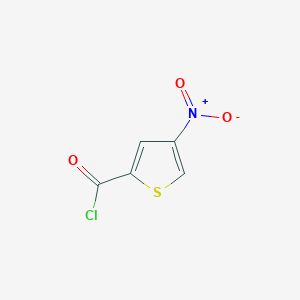

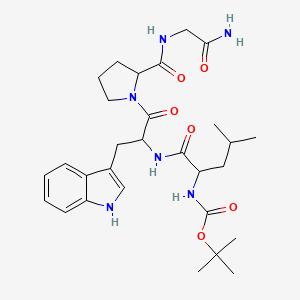
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)
